4-(Benzylideneamino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(Benzylideneamino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylideneamino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylideneamino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(Benzylideneamino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol varies depending on its application:
Antimicrobial Activity: It is believed to disrupt microbial cell membranes or interfere with essential enzymes.
Coordination Chemistry: Acts as a ligand, coordinating with metal ions through its nitrogen and sulfur atoms, forming stable complexes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(Benzylideneamino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(Benzylideneamino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 2-chlorophenyl group, which can influence its electronic properties and reactivity.
Properties
CAS No. |
160284-97-9 |
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Molecular Formula |
C15H11ClN4S |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
4-[(E)-benzylideneamino]-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11ClN4S/c16-13-9-5-4-8-12(13)14-18-19-15(21)20(14)17-10-11-6-2-1-3-7-11/h1-10H,(H,19,21)/b17-10+ |
InChI Key |
KTGCZUILKVUFLJ-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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